Proparyl-PEG4-methane

Description

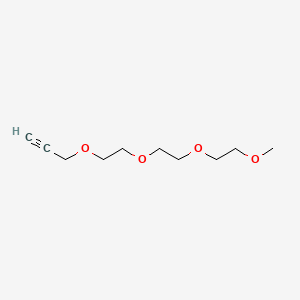

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-3-4-12-7-8-14-10-9-13-6-5-11-2/h1H,4-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHJQPGPBRVOJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728762 | |

| Record name | 2,5,8,11-Tetraoxatetradec-13-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89635-82-5 | |

| Record name | 2,5,8,11-Tetraoxatetradec-13-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proparyl-PEG4-methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Propargyl-PEG4-methane: A Versatile Linker for Bioconjugation and Drug Development

This guide provides a comprehensive technical overview of Propargyl-PEG4-methane, a cornerstone reagent in modern chemical biology and therapeutic development. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's fundamental properties, core reactivity, and its pivotal role in creating sophisticated bioconjugates. We will explore not only the methodologies but also the underlying chemical principles that drive its utility, ensuring a deep and actionable understanding for its application in the laboratory.

Section 1: Physicochemical Properties and Molecular Structure

A thorough understanding of a linker's physicochemical properties is paramount for its effective implementation. These characteristics dictate solubility, stability, and reactivity, directly influencing experimental design and outcomes.

Molecular Identity

Propargyl-PEG4-methane is a monofunctional, discrete polyethylene glycol (dPEG®) derivative. Its defined structure and molecular weight are critical for ensuring reproducibility in bioconjugation and drug formulation, eliminating the polydispersity issues associated with traditional PEG polymers.

| Property | Value | Source |

| Chemical Name | 2,5,8,11-tetraoxatetradec-13-yne | [1][2] |

| Synonyms | m-PEG4-propargyl, Propargyl-PEG3-methane | [3][4] |

| CAS Number | 89635-82-5 | [1][3][5] |

| Molecular Formula | C₁₀H₁₈O₄ | [1][2][6] |

| Molecular Weight | 202.25 g/mol | [1][3][6] |

| SMILES | C#CCOCCOCCOCCOC | [1][2] |

| Appearance | Solid powder | [1] |

| Purity | Typically >98% | [1][5] |

Chemical Structure Analysis

The utility of Propargyl-PEG4-methane is derived from its three distinct chemical moieties, each contributing a specific function.

Caption: Chemical structure of Propargyl-PEG4-methane.

-

The Propargyl Group: This terminal alkyne (C≡CH) is the reactive handle of the molecule. It is specifically designed for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction.[1][7][8] While highly reactive in this specific transformation, the propargyl group is generally stable under neutral and mildly acidic or basic conditions, but it is susceptible to degradation by strong oxidizing and reducing agents.[9]

-

The PEG4 Spacer: The tetraethylene glycol spacer is crucial for imparting favorable physicochemical properties. This hydrophilic chain significantly increases the solubility of the linker and its conjugates in aqueous media.[1][5] In drug development, PEGylation is a well-established strategy to improve the pharmacokinetic profile of a molecule by reducing immunogenicity and prolonging circulation time.[10]

-

The Methane (Methyl) Cap: The terminal methyl group (–CH₃) is chemically inert under typical bioconjugation conditions. This makes Propargyl-PEG4-methane a monofunctional linker, ensuring that reactions occur exclusively at the propargyl terminus and preventing unwanted crosslinking or polymerization.

Physicochemical Data Summary

| Property | Details | Rationale & Significance |

| Solubility | Soluble in DMSO and other polar aprotic solvents like DMF. The PEG spacer enhances aqueous solubility. | High solubility in common laboratory solvents provides flexibility in designing reaction conditions for a wide range of substrates, from small molecules to large proteins.[1][11] |

| Stability | Stable for several weeks at ambient temperature, suitable for standard shipping.[1] The ether linkages of the PEG chain are generally robust but can undergo auto-oxidation over long periods, especially in the presence of metal ions.[9] | Understanding stability is key to ensuring reagent integrity. Long-term storage at low temperatures is critical for preventing degradation and ensuring experimental reproducibility. |

| Storage | Solid: Dry, dark at 0-4°C for short-term (weeks) or -20°C for long-term (years).[1] In Solution: Store aliquots at -20°C for up to one month or -80°C for longer periods (up to 6 months).[12] | Proper storage prevents hydrolysis from atmospheric moisture and oxidative degradation, preserving the reactivity of the propargyl group. |

Section 2: Core Reactivity and Mechanism - The Click Chemistry Nexus

The primary utility of Propargyl-PEG4-methane lies in its ability to participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[13]

Principle of CuAAC

The CuAAC reaction involves the [3+2] cycloaddition between a terminal alkyne (the propargyl group) and an azide to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. This transformation is exceptionally reliable and bio-orthogonal, meaning it does not interfere with or cross-react with biological functional groups, making it ideal for complex biological systems.

Caption: The CuAAC "Click Chemistry" reaction pathway.

Causality Behind Experimental Choices

A successful CuAAC reaction depends on the careful selection of reagents. The choices are not arbitrary; they are based on chemical principles designed to maximize yield and purity.

-

Catalyst System: The reaction is catalyzed by Copper(I).

-

Why Cu(I)? The Cu(I) ion is the active catalytic species that coordinates with the alkyne, activating it for cycloaddition.

-

Practical Sourcing: While Cu(I) salts (e.g., CuBr, CuI) can be used directly, they are prone to oxidation to the inactive Cu(II) state. A more common and robust laboratory practice is to generate Cu(I) in situ. This is achieved by using a stable, inexpensive Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent. Sodium ascorbate is the most frequently used reducing agent because it rapidly and cleanly reduces Cu(II) to Cu(I) and scavenges oxygen, thereby protecting the catalyst from re-oxidation.

-

-

Stabilizing Ligands: In aqueous or semi-aqueous systems, the Cu(I) catalyst can disproportionate or precipitate.

-

Why Use a Ligand? A copper-chelating ligand is used to stabilize the Cu(I) catalytic center, enhance its solubility, and accelerate the reaction.

-

Common Choices: For reactions in organic solvents or with robust biomolecules, tris-(benzyltriazolylmethyl)amine (TBTA) is often used. For sensitive biological applications where cell permeability and water solubility are critical, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is the ligand of choice. These ligands protect the copper ion and ensure the catalytic cycle proceeds efficiently.

-

-

Solvent Systems: The choice of solvent must accommodate all reactants.

-

Why It Matters: For many bioconjugations, reactions must be performed in aqueous buffers to maintain the integrity of the biomolecule (e.g., protein, antibody). Propargyl-PEG4-methane's inherent hydrophilicity is a major advantage here.

-

Common Choices: Co-solvent systems are frequently employed. A common mixture is a phosphate or TRIS buffer with an organic co-solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure the solubility of all components, particularly if the azide-containing molecule is hydrophobic.

-

Section 3: Applications in Drug Development and Bioconjugation

The modularity and efficiency of the CuAAC reaction make Propargyl-PEG4-methane an invaluable tool in constructing complex therapeutic and diagnostic agents.

Antibody-Drug Conjugate (ADC) Development

ADCs are a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker is a critical component that connects these two parts.

-

Role of Propargyl-PEG4-methane: It can serve as a component of the linker system. An azide-functionalized antibody can be precisely conjugated to a propargyl-functionalized drug payload (or vice-versa) using the CuAAC reaction. The PEG4 spacer helps to improve the ADC's overall solubility and pharmacokinetic properties.[1][2]

Caption: Conceptual workflow for ADC synthesis.

PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation. The linker connecting the two recognition ligands is crucial for the PROTAC's efficacy.

-

Role of Propargyl-PEG4-methane: This molecule is an essential building block for constructing the PROTAC linker.[14] Its alkyne group allows for the modular and efficient "clicking" of one part of the PROTAC (e.g., the E3 ligase ligand) to the other (the target protein ligand), which would bear an azide. This modular approach accelerates the synthesis of PROTAC libraries for optimization.[15]

Surface Functionalization of Nanoparticles

Targeted drug delivery systems often rely on nanoparticles (e.g., liposomes, polymeric micelles) to carry therapeutic payloads. Functionalizing the surface of these nanoparticles with targeting ligands (e.g., antibodies, peptides) is essential for directing them to the desired cells or tissues.

-

Role of Propargyl-PEG4-methane: It enables a powerful "post-formulation modification" strategy.[10] Nanoparticles can be formulated to display azide groups on their surface. A targeting ligand can be separately conjugated to Propargyl-PEG4-methane. The two components can then be "clicked" together in a final step. This is advantageous because it avoids exposing sensitive targeting ligands to the harsh conditions that are sometimes required for nanoparticle formulation.

Section 4: Experimental Protocols and Handling

Adherence to proper handling and validated protocols is essential for safety and experimental success.

Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[6][16]

-

Ventilation: Handle the solid powder and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation.[6]

-

Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing or reducing agents, as they can degrade the molecule.[6]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste. Ensure the area is well-ventilated.[17]

-

Storage Integrity: Before use, allow the vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid, which can lead to hydrolysis.[12]

Protocol: Preparation of a Stock Solution

Objective: To prepare a 100 mM stock solution of Propargyl-PEG4-methane in anhydrous DMSO for use in conjugation reactions.

Materials:

-

Propargyl-PEG4-methane (MW = 202.25 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Methodology:

-

Calculation: To prepare 1 mL of a 100 mM (0.1 M) solution, the required mass is: Mass = 0.1 mol/L * 0.001 L * 202.25 g/mol = 0.020225 g = 20.23 mg.

-

Weighing: Carefully weigh 20.23 mg of Propargyl-PEG4-methane powder into a clean, dry microcentrifuge tube.

-

Solubilization: Add 1.0 mL of anhydrous DMSO to the tube.

-

Mixing: Vortex the tube until the solid is completely dissolved.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Causality Note: Anhydrous DMSO is used to prevent any potential side reactions involving water. Storing in aliquots is critical because freeze-thaw cycles can introduce moisture and lead to degradation over time.

Protocol: General Procedure for a CuAAC "Click" Reaction

Objective: To perform a model conjugation of Propargyl-PEG4-methane to an azide-containing molecule (e.g., 3-Azido-7-hydroxycoumarin) for fluorescent labeling.

Materials:

-

Propargyl-PEG4-methane stock solution (100 mM in DMSO)

-

3-Azido-7-hydroxycoumarin (10 mM in DMSO)

-

Copper(II) Sulfate (CuSO₄) solution (50 mM in water)

-

Sodium Ascorbate (NaAsc) solution (1 M in water, freshly prepared)

-

THPTA ligand solution (50 mM in water)

-

Reaction Buffer: 100 mM sodium phosphate buffer, pH 7.4

Methodology:

-

Reaction Setup: In a microcentrifuge tube, add the following in order:

-

350 µL of Reaction Buffer

-

50 µL of 3-Azido-7-hydroxycoumarin (1.0 eq., final concentration 1 mM)

-

15 µL of Propargyl-PEG4-methane (1.5 eq., final concentration 3 mM)

-

50 µL of DMSO (to bring the final organic co-solvent concentration to ~20%)

-

-

Catalyst Premix Preparation: In a separate tube, briefly mix:

-

10 µL of CuSO₄ solution (0.1 eq., final concentration 0.1 mM)

-

10 µL of THPTA solution (0.5 eq., final concentration 0.5 mM). The ligand is added in excess to the copper to ensure full chelation.

-

-

Initiation of Reaction:

-

Add the 20 µL of the CuSO₄/THPTA premix to the main reaction tube.

-

Add 10 µL of the freshly prepared Sodium Ascorbate solution (2 eq. relative to copper, final concentration 2 mM) to initiate the reaction by reducing Cu(II) to Cu(I).

-

-

Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect the reaction from light due to the fluorescent coumarin.

-

Self-Validation (Monitoring): The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the starting materials and the appearance of a new product spot (TLC) or peak (LC-MS) with the expected mass.

-

Purification: Once complete, the product can be purified using standard techniques such as reverse-phase HPLC.

Causality Note: The reagents are added in a specific order. The catalyst and ligand are premixed before the reducing agent is added to the main reaction. This ensures that the copper is chelated by the ligand before it is reduced, which improves catalytic efficiency and stability. Sodium ascorbate is always prepared fresh as it oxidizes readily in solution.

Conclusion

Propargyl-PEG4-methane is more than a simple chemical; it is a precision tool that enables the elegant and efficient construction of complex molecular architectures. Its well-defined structure, combining a reactive propargyl handle with a biocompatible PEG spacer and an inert methyl cap, provides researchers with a reliable and versatile linker. Its central role in CuAAC "click" chemistry has cemented its importance in the fields of bioconjugation, targeted drug delivery, ADC development, and PROTAC synthesis. By understanding its fundamental properties and the chemical principles governing its reactivity, scientists can fully leverage this molecule to advance the frontiers of medicine and materials science.

References

-

DC Chemicals. Propargyl-PEG4-methane|MSDS. [Link]

-

CD Bioparticles. Propargyl-PEG4-Methane. [Link]

-

DC Chemicals. Propargyl-PEG4-methane|CAS 89635-82-5. [Link]

-

National Center for Biotechnology Information. Proparyl-PEG4-methane. PubChem Compound Summary for CID 58079716. [Link]

-

Cenmed Enterprises. Propargyl-PEG4-methane (C007B-382457). [Link]

-

DC Chemicals. Propargyl-PEG4-methane|COA. [Link]

-

MDPI. Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Propargyl-PEG4-methane|CAS 89635-82-5|DC Chemicals [dcchemicals.com]

- 3. This compound | C10H18O4 | CID 58079716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m-PEG4-propargyl, 89635-82-5 | BroadPharm [broadpharm.com]

- 5. Propargyl-PEG4-Methane - CD Bioparticles [cd-bioparticles.net]

- 6. Propargyl-PEG4-methane|MSDS [dcchemicals.com]

- 7. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 8. Alkyne | BroadPharm [broadpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. targetmol.com [targetmol.com]

Propargyl-PEG4-methane: A Technical Guide to its Application in Advanced Bioconjugation and Drug Development

Introduction: The Rise of Precision in Complex Bioconjugate Synthesis

In the landscape of modern therapeutic development and chemical biology, the ability to precisely and stably link molecular components is paramount. The demand for sophisticated architectures, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), has driven the evolution of chemical linkers that offer more than mere connection. These linkers must impart favorable physicochemical properties, provide optimal spatial orientation, and be amenable to highly efficient and orthogonal conjugation chemistries.

Propargyl-PEG4-methane, a discrete polyethylene glycol (dPEG®) linker, has emerged as a critical tool in this context. It is a heterobifunctional molecule featuring a terminal propargyl group (an alkyne) at one end and a chemically inert methane (methyl) group at the other. This seemingly simple structure is deceptive; its power lies in the strategic combination of the bioorthogonal reactivity of the alkyne and the significant biophysical advantages conferred by the tetraethylene glycol (PEG4) spacer.[1][2] This guide provides an in-depth exploration of Propargyl-PEG4-methane's core applications, the scientific rationale behind its use, and detailed protocols for its successful implementation in research and development.

Core Attributes and Mechanistic Underpinnings

Propargyl-PEG4-methane is fundamentally a tool for "click chemistry," a concept that describes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts. Specifically, the terminal alkyne group is designed for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which forms a highly stable triazole linkage with an azide-modified molecule.[2][3]

The Significance of the PEG4 Spacer

The choice of a linker is not a trivial decision in the design of a bioconjugate. The PEG4 component of Propargyl-PEG4-methane is crucial for several reasons:

-

Enhanced Aqueous Solubility: Many potent cytotoxic payloads used in ADCs or complex ligands in PROTACs are hydrophobic. The hydrophilic nature of the PEG chain significantly improves the overall solubility of the final conjugate in aqueous biological media, preventing aggregation and improving handling.[4][5]

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic volume of a molecule.[6] This can reduce renal clearance, leading to a longer plasma half-life and sustained exposure of the therapeutic at the target site.[4][5]

-

Optimal Spacing and Flexibility: The PEG4 chain provides a defined, flexible spacer arm. In applications like PROTACs, this spacing is critical for enabling the formation of a productive ternary complex between the target protein and an E3 ligase.[7][]

-

Reduced Immunogenicity: The PEG moiety can create a "stealth" effect, masking the conjugated molecule from the immune system and reducing the potential for an immunogenic response.[9]

Below is a diagram illustrating the fundamental CuAAC reaction facilitated by Propargyl-PEG4-methane.

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Application 1: PROTAC Linker Design and Optimization

PROteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.[7] The molecule consists of a POI-binding ligand and an E3 ligase-binding ligand, joined by a chemical linker. The linker is arguably the most critical component for a PROTAC's success, as its length and composition dictate the geometry and stability of the resulting POI-PROTAC-E3 ternary complex.

Propargyl-PEG4-methane is an ideal building block for PROTAC synthesis. It can be conjugated to one of the ligands (e.g., an azide-modified E3 ligase ligand) via the CuAAC reaction to assemble the final PROTAC molecule. The inert methane terminus ensures that it does not participate in unwanted side reactions.

Causality in Experimental Choice: The Critical Role of Linker Length

The efficacy of a PROTAC is highly sensitive to the distance between the two recruited proteins. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may not effectively bring the proteins into proximity for efficient ubiquitination.[10] The discrete length of the PEG4 chain (approximately 17 atoms) often provides a favorable starting point for optimization.[11]

The following workflow illustrates the modular synthesis of a PROTAC using a Propargyl-PEG linker.

Caption: Modular workflow for PROTAC synthesis using a PEG linker.

Data-Driven Optimization of Linker Length

The optimal linker length must be determined empirically for each POI-E3 ligase pair. A common strategy is to synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4, PEG5) and evaluate their degradation efficiency, typically reported as the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum degradation observed).

| PROTAC Linker Length | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |

| No Linker (0 PEG units) | BRD4 | CRBN | < 500 | ~80 | [3] |

| 1-2 PEG units | BRD4 | CRBN | > 5000 | < 20 | [3] |

| 4-5 PEG units | BRD4 | CRBN | < 500 | > 90 | [3] |

| 7-atom alkyl linker | TBK1 | VHL | No degradation | N/A | [3] |

| 12-atom alkyl/ether | TBK1 | VHL | Submicromolar | > 90 | [3] |

| 21-atom alkyl/ether | TBK1 | VHL | 3 | 96 | [3] |

This table synthesizes representative data from the literature to illustrate the non-linear relationship between linker length and degradation efficiency. Absolute values are highly system-dependent.

The data clearly shows that for the BRD4-CRBN system, intermediate-length linkers (1-2 PEG units) were ineffective, while both very short and longer linkers (4-5 PEG units) restored potent degradation.[3] This highlights the necessity of screening different linker lengths to identify the optimal geometry for ternary complex formation.

The diagram below illustrates the mechanism of action for a PROTAC assembled with a PEG4 linker.

Caption: Mechanism of PROTAC-mediated protein degradation.

Application 2: Construction of Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The linker is a critical component that connects the antibody to the payload. Propargyl-PEG4-methane can be used to attach a payload to an azide-modified antibody.

The general strategy involves two key steps:

-

Antibody Modification: Introducing azide groups onto the antibody. This can be achieved by reacting lysine residues with an azide-containing reagent or by incorporating azido-unnatural amino acids.

-

Payload-Linker Synthesis & Conjugation: The cytotoxic drug is first conjugated to a linker that has a reactive group for the antibody. If the drug has a carboxylic acid, it can be coupled to a linker like Propargyl-PEG4-amine. However, for our subject molecule, a more common approach is to first conjugate an azide-modified payload to Propargyl-PEG4-methane, which would then require a different reactive handle on the other end for antibody conjugation. For the purpose of illustrating the utility of the propargyl group, we will focus on the final click step. An azide-modified antibody is reacted with a payload that has been pre-functionalized with Propargyl-PEG4-methane.

The PEG4 linker in this context serves to enhance the solubility of the often-hydrophobic payload and ensures that the payload is sufficiently distanced from the antibody to avoid interfering with antigen binding.[4][9]

Experimental Protocols: A Self-Validating System

Trustworthiness in research protocols stems from a clear understanding of each step and built-in validation points. The following protocols are designed as self-validating systems.

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified protein to Propargyl-PEG4-methane.

Materials:

-

Azide-modified protein (e.g., 1-10 mg/mL in PBS)

-

Propargyl-PEG4-methane (Stock: 10 mM in DMSO)

-

Copper(II) Sulfate (CuSO₄) (Stock: 20 mM in water)

-

Sodium Ascorbate (Stock: 100 mM in water, prepare fresh )

-

THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand (Stock: 50 mM in water)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Preparation: In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in PBS.

-

Reagent Addition: a. Add Propargyl-PEG4-methane stock solution to achieve a 10- to 20-fold molar excess over the protein. b. Prepare a premix of the catalyst system: for a 500 µL final reaction volume, combine 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand. Add this premix to the reaction tube. The final concentrations will be 0.10 mM CuSO₄ and 0.50 mM THPTA (a 5:1 ligand-to-copper ratio is crucial to protect the biomolecule).

-

Initiation and Incubation: a. Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2-5 mM. b. Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.

-

Purification: Remove excess reagents and unreacted linker using size-exclusion chromatography (SEC) or dialysis against PBS.

Validation:

-

SDS-PAGE: Successful conjugation will result in a noticeable upward shift in the molecular weight of the protein band.

-

Mass Spectrometry (ESI-MS or MALDI-TOF): This provides definitive confirmation by showing an increase in mass corresponding to the addition of the Propargyl-PEG4-methane linker (MW: 202.25 Da) for each conjugation event.[2]

Protocol 2: Characterization of the Final Conjugate

Ensuring the quality and purity of the final bioconjugate is critical.

Materials:

-

Purified conjugate from Protocol 1

-

Appropriate chromatography columns and instrumentation (SEC-HPLC, RP-HPLC)

-

Mass spectrometer

Procedure:

-

Purity Analysis (SEC-HPLC): a. Inject the purified conjugate onto a size-exclusion column. b. Monitor the elution profile at 280 nm. A pure conjugate should show a single, sharp peak. The presence of a shoulder or a separate peak at a lower molecular weight indicates unconjugated protein. Aggregates will appear as earlier-eluting peaks.

-

Confirmation of Conjugation (RP-HPLC): a. Inject the conjugate onto a reverse-phase column. b. The increased hydrophilicity from the PEG linker will typically cause the conjugate to elute earlier than the unmodified protein.

-

Drug-to-Antibody Ratio (DAR) or Linker-to-Protein Ratio Determination: a. For ADCs, techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry can be used to determine the distribution and average number of drug-linkers per antibody.

Trustworthiness through Orthogonal Validation: The combination of SDS-PAGE (size-based separation), HPLC (purity and property-based separation), and Mass Spectrometry (definitive mass confirmation) provides a robust, multi-faceted validation of the conjugation's success, ensuring the integrity of the final product.[2]

Conclusion and Future Outlook

Propargyl-PEG4-methane is a powerful and versatile tool that exemplifies the trend towards precision and rational design in drug development. Its utility in the CuAAC click reaction, combined with the beneficial properties of the PEG4 spacer, makes it an essential component in the synthesis of complex therapeutics like PROTACs and ADCs. The experimental choices, from linker length selection to reaction conditions, are guided by a deep understanding of the desired final properties of the conjugate. As the field moves towards even more complex molecular architectures, the fundamental principles of solubility enhancement, biocompatibility, and controlled spatial arrangement offered by linkers like Propargyl-PEG4-methane will continue to be of central importance.

References

-

Tough, D. F., et al. (2022). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

-

Characteristic roadmap of linker governs the rational design of PROTACs. (2024). Acta Pharmaceutica Sinica B. [Link]

-

Testa, A., et al. (2023). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]

-

Characteristic roadmap of linker governs the rational design of PROTACs. (2024). National Center for Biotechnology Information. [Link]

-

Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. (2018). Angewandte Chemie International Edition. [Link]

-

From Synthesis to Characterization of Site-Selective PEGylated Proteins. (2020). Frontiers in Bioengineering and Biotechnology. [Link]

-

Propargyl-PEG4-Methane. (n.d.). CD Bioparticles. [Link]

-

Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). (n.d.). MDPI. [Link]

-

Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. (2024). Journal of the American Chemical Society. [Link]

-

PEGylation of Proteins as Tailored Chemistry for Optimized Bioconjugates. (2019). ResearchGate. [Link]

-

Effects of PEGylation on the physicochemical properties and in vivo distribution of organic nanotubes. (2014). Dove Medical Press. [Link]

-

Antibody Drug Conjugates. (n.d.). SYNthesis med chem. [Link]

-

PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. (2020). MDPI. [Link]

-

PEG surface characteristics required for optimal performance. (n.d.). ResearchGate. [Link]

-

PEG−peptide conjugates. (2014). CentAUR. [Link]

-

Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (2016). AAPS J. [Link]

Sources

- 1. Propargyl-PEG4-Methane - CD Bioparticles [cd-bioparticles.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 9. Antibody Drug Conjugates - SYNthesis med chem [synmedchem.com]

- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Propargyl-PEG4-Methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Propargyl-PEG4-methane (2,5,8,11-tetraoxatetradec-13-yne), a heterobifunctional chemical linker of significant interest in biomedical research and drug development.[1][2] Its structure, featuring a terminal propargyl group and a methyl-capped tetraethylene glycol (PEG4) chain, offers a unique combination of functionalities. The propargyl group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient and specific conjugation to azide-modified molecules.[1][2][3][4][5][6][7][8][9] The hydrophilic PEG4 spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting bioconjugates.[2][8][10][11][12][13][14] This guide details a reliable synthetic route, purification strategies, and a suite of analytical techniques for the thorough characterization of this versatile molecule.

Introduction: The Strategic Importance of Propargyl-PEG4-Methane

The field of bioconjugation has been revolutionized by the advent of click chemistry, a set of reactions known for their high efficiency, selectivity, and biocompatibility.[3][5][6] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands out for its reliability in forming stable triazole linkages.[1][7] Propargyl-PEG4-methane is a key reagent in this domain, providing an alkyne functional group for this powerful conjugation reaction.[1][2][7][15]

The inclusion of a tetraethylene glycol (PEG4) spacer is a deliberate design choice aimed at improving the biopharmaceutical properties of conjugated molecules.[10] PEGylation, the process of attaching PEG chains, is a well-established strategy to enhance drug solubility, prolong circulation half-life, and reduce immunogenicity.[10][11][12][13][16] The discrete length of the PEG4 chain in Propargyl-PEG4-methane offers a balance between these benefits and the potential for steric hindrance at the conjugation site.

Applications in Drug Development and Research:

-

Antibody-Drug Conjugates (ADCs): The precise and stable conjugation of cytotoxic payloads to monoclonal antibodies is a critical aspect of ADC development. Propargyl-PEG4-methane can be used to link the two components, leveraging the specificity of click chemistry.[1][5]

-

PROTACs (Proteolysis Targeting Chimeras): This emerging therapeutic modality relies on bifunctional molecules to bring a target protein into proximity with an E3 ubiquitin ligase for degradation. The linker component is crucial for optimal PROTAC activity, and PEG-based linkers like Propargyl-PEG4-methane are valuable tools in their synthesis.[9]

-

Biomolecule Labeling: The ability to attach fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or nucleic acids is fundamental to many biological assays. Propargyl-PEG4-methane facilitates this labeling through click chemistry.[4]

Synthesis of Propargyl-PEG4-Methane: A Step-by-Step Protocol

The synthesis of Propargyl-PEG4-methane is typically achieved through a two-step process involving the monotosylation of tetraethylene glycol followed by a Williamson ether synthesis with propargyl alcohol.

Step 1: Monotosylation of Tetraethylene Glycol

The selective monotosylation of one of the terminal hydroxyl groups of tetraethylene glycol is a critical step. This is achieved by using a limited amount of p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Experimental Protocol:

-

To a solution of tetraethylene glycol (1 equivalent) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (TEA) or pyridine (1.1 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in the same solvent to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 2-4 hours and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain tetraethylene glycol monotosylate.[17][18][19]

Causality Behind Experimental Choices:

-

Stoichiometry: Using an equimolar amount of TsCl favors the formation of the monotosylated product over the ditosylated byproduct.

-

Temperature Control: The initial low temperature helps to control the exothermic reaction and improve selectivity.

-

Base: The base neutralizes the HCl generated during the reaction, driving the reaction forward.

Step 2: Williamson Ether Synthesis with Propargyl Alcohol

The tosylated tetraethylene glycol is then reacted with the sodium salt of propargyl alcohol to form the desired propargyl ether.

Experimental Protocol:

-

In a separate flask, prepare the sodium salt of propargyl alcohol by reacting propargyl alcohol with a strong base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF at 0 °C.

-

Add the purified tetraethylene glycol monotosylate (1 equivalent) to the solution of the propargyl alcohol salt.

-

Allow the reaction to stir at room temperature or with gentle heating until completion, as monitored by TLC.

-

Carefully quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, Propargyl-PEG4-methane, by column chromatography.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of a strong base like NaH necessitates anhydrous conditions to prevent its reaction with water.

-

Nucleophilic Substitution: The tosylate group is an excellent leaving group, facilitating the SN2 reaction with the propargyl alkoxide.[20]

Synthesis Workflow Diagram

Caption: Synthetic pathway for Propargyl-PEG4-methane.

Purification and Quality Control

Purification of PEG-containing compounds can be challenging due to their polarity and tendency to streak on silica gel.[21]

Purification Strategy:

-

Column Chromatography: A gradient elution system, for example, using a mixture of chloroform and methanol or ethyl acetate and hexane, is often effective for purifying both the intermediate and the final product.[21][22]

-

Alternative Chromatographic Media: For difficult separations, polystyrene-divinylbenzene beads can be a viable alternative to silica gel.[23]

-

Precipitation: In some cases, precipitation from a solvent/anti-solvent system can be used to remove impurities.[24]

Self-Validating System for Quality Control:

A combination of analytical techniques should be employed to confirm the identity and purity of the synthesized Propargyl-PEG4-methane.

Comprehensive Characterization

Thorough characterization is essential to ensure the synthesized molecule meets the required specifications for its intended application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the structure of Propargyl-PEG4-methane.

Expected ¹H NMR Spectral Data:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Acetylenic C-H | ~2.4 | Triplet | 1H |

| Propargylic -CH ₂- | ~4.2 | Doublet | 2H |

| PEG backbone (-OCH ₂CH ₂O-) | ~3.5-3.7 | Multiplet | 12H |

| Methoxy -CH ₃ | ~3.3 | Singlet | 3H |

Expected ¹³C NMR Spectral Data:

| Carbon | Chemical Shift (ppm) |

| C ≡CH | ~80 |

| C≡C H | ~75 |

| Propargylic -C H₂- | ~59 |

| PEG backbone (-OC H₂C H₂O-) | ~70 |

| Methoxy -C H₃ | ~59 |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Quantitative Data Summary:

| Parameter | Theoretical Value |

| Chemical Formula | C₁₀H₁₈O₄[1][25] |

| Molecular Weight | 202.25 g/mol [1][25] |

| Exact Mass | 202.1205 u[1][25] |

High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is a valuable technique for assessing the purity of the final product. A reversed-phase C18 column with a water/acetonitrile gradient is a common method.[26][27]

Experimental Workflow for Characterization

Caption: Workflow for the characterization of Propargyl-PEG4-methane.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of Propargyl-PEG4-methane, along with comprehensive methods for its purification and characterization. The successful synthesis and rigorous quality control of this versatile linker are crucial for its effective application in the development of advanced bioconjugates for therapeutic and research purposes. By understanding the rationale behind the experimental procedures and employing a multi-faceted characterization approach, researchers can confidently utilize Propargyl-PEG4-methane in their innovative work.

References

-

Veronese, F. M., & Mero, A. (2008). The impact of PEGylation on biological therapies. BioDrugs, 22(5), 315-329. [Link]

-

Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation, successful approach to drug delivery. Drug discovery today, 15(23-24), 1088-1097. [Link]

-

Knop, K., Hoogenboom, R., Fischer, D., & Schubert, U. S. (2010). Poly (ethylene glycol) in drug delivery: pros and cons as well as potential alternatives. Angewandte Chemie International Edition, 49(36), 6288-6308. [Link]

-

LI-COR Biosciences. (n.d.). Click Chemistry Reagents for Biomolecule Labeling. Retrieved from [Link]

-

Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458. [Link]

- Al-Azzam, K. M., Al-Ghazawi, M., & Al-Zoubi, R. M. (2016). PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. American Journal of Drug Delivery and Therapeutics, 3(1), 1-13.

-

Reddit. (2022, June 4). Chromatography of PEG containing compounds. Retrieved from [Link]

-

Li, Y., Li, L., & Liu, S. (2007). Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing. Journal of Chromatography A, 1164(1-2), 158-164. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with Tetraethylene Glycol Ditosylate: A Chemist's Guide. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Supplementary Materials. Retrieved from [Link]

-

Kazemi, F., Kiasat, A. R., & Ebrahimi, S. (2007). Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(10), 2337-2342. [Link]

-

Gagnon, P., Richieri, R., & Zaidi, S. (2012). PEG Precipitation: A Powerful Tool for Monoclonal Antibody Purification. BioProcess International. [Link]

- Google Patents. (n.d.). A process for removal of polyethylene glycol from a protein or peptide solution.

-

Vanderbilt University. (n.d.). improved synthesis of tetraethylene glycol-derived thiol for monolayer-protected gold. Retrieved from [Link]

-

Wei, L., et al. (2011). Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). Molecules, 16(7), 5563-5571. [Link]

-

Zhang, Y., et al. (2014). Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrins. Biomacromolecules, 15(10), 3695-3704. [Link]

-

National Center for Biotechnology Information. (n.d.). Propargyl-PEG4-methane. PubChem Compound Database. Retrieved from [Link]

-

Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Propargyl-PEGn-methane. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Propargyl-PEG12-methane. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). Propargyl-PEG4-methane. Retrieved from [Link]

-

National Institutes of Health. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 26(16), 4933. [Link]

-

Öztürk, T., & Yörümez, Y. (2020). Synthesis of block copolymer including polyepichlorohydrin and polyethylene glycol by “click” chemistry: evaluation of primary parameters of copolymerization. SN Applied Sciences, 2(10), 1-11. [Link]

-

NIST. (n.d.). Propargyl alcohol. NIST WebBook. Retrieved from [Link]

-

DC Chemicals. (n.d.). Propargyl-PEG4-methane. Retrieved from [Link]

-

Unacademy. (n.d.). Chemical Reactivity of Ethylene Glycol with Halogen. Retrieved from [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Propargyl-PEG4-Methane - CD Bioparticles [cd-bioparticles.net]

- 3. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]

- 4. licorbio.com [licorbio.com]

- 5. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 6. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 7. m-PEG4-propargyl, 89635-82-5 | BroadPharm [broadpharm.com]

- 8. cenmed.com [cenmed.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 14. Propargyl-PEG12-methane - Creative Biolabs [creative-biolabs.com]

- 15. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 16. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. irbe.library.vanderbilt.edu [irbe.library.vanderbilt.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. nbinno.com [nbinno.com]

- 21. reddit.com [reddit.com]

- 22. Tetraethylene glycol di-p-tosylate | 37860-51-8 [chemicalbook.com]

- 23. Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. biopharminternational.com [biopharminternational.com]

- 25. Proparyl-PEG4-methane | C10H18O4 | CID 58079716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Propargyl-PEG4-Methanethiosulfonate: Mechanism and Application in Bioconjugation

Abstract

In the landscape of modern drug development and biological research, the precise chemical modification of biomolecules is paramount. This guide provides a comprehensive technical overview of Propargyl-PEG4-Methanethiosulfonate (Propargyl-PEG4-MTS), a heterobifunctional linker that has gained prominence for its utility in creating stable and well-defined bioconjugates. We will dissect the molecule's architecture, elucidating the distinct roles of its three key components: the propargyl group, the tetraethylene glycol (PEG4) spacer, and the methanethiosulfonate (MTS) reactive group. This guide will delve into the mechanistic underpinnings of its dual reactivity, providing field-proven insights into its application in thiol-specific modification and subsequent "click" chemistry ligation. Detailed experimental protocols, quantitative data, and visual diagrams are provided to empower researchers, scientists, and drug development professionals in leveraging this versatile tool for their bioconjugation needs.

Introduction: The Architectural Triad of a Versatile Linker

Propargyl-PEG4-MTS is a powerful tool in the bioconjugation toolkit, designed for two-stage, site-specific modification of biomolecules. Its structure is a testament to rational design, combining three distinct functional moieties to achieve controlled and efficient conjugation.

-

The Propargyl Group: This terminal alkyne (-C≡CH) serves as a bioorthogonal handle for "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] The propargyl group's high stability and specific reactivity make it an ideal component for subsequent ligation steps after initial protein modification.[3][4]

-

The PEG4 Spacer: The tetraethylene glycol (PEG4) linker is a hydrophilic chain that imparts favorable physicochemical properties to the resulting bioconjugate.[5][6] Its inclusion enhances aqueous solubility, reduces aggregation of hydrophobic payloads, and can create a protective hydration shell that may decrease immunogenicity and improve in vivo stability.[7][8]

-

The Methanethiosulfonate (MTS) Group: This moiety is a highly efficient thiol-reactive group. It reacts specifically with the sulfhydryl groups of cysteine residues in proteins to form a stable disulfide bond, releasing methanesulfinic acid as a byproduct.[9][10] This reaction is rapid and stoichiometric under mild conditions.[9][11]

The strategic combination of these three components allows for a sequential and site-specific approach to bioconjugation, which is critical for the development of therapeutics like antibody-drug conjugates (ADCs) and for the creation of precisely labeled proteins for research purposes.

Mechanism of Action: A Two-Act Play in Bioconjugation

The utility of Propargyl-PEG4-MTS lies in its ability to participate in two distinct and orthogonal chemical transformations. This dual reactivity allows for a controlled, stepwise approach to building complex biomolecular constructs.

Act I: Thiol-Specific Conjugation via the MTS Group

The initial step in utilizing Propargyl-PEG4-MTS is the site-specific modification of a biomolecule, typically a protein, through its cysteine residues. The methanethiosulfonate group is an electrophilic sulfur species that readily reacts with the nucleophilic thiol group of a cysteine.

The reaction proceeds via a nucleophilic attack of the thiolate anion (S⁻) on the electrophilic sulfur atom of the MTS group. This results in the formation of a stable disulfide bond between the biomolecule and the Propargyl-PEG4 linker, with the concomitant release of the methanesulfinate leaving group.[9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 3. Site-specific incorporation of p-propargyloxyphenylalanine in a cell-free environment for direct protein-protein click conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. purepeg.com [purepeg.com]

- 8. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 9. ttuhsc.edu [ttuhsc.edu]

- 10. Design of novel synthetic MTS conjugates of bile acids for site-directed sulfhydryl labeling of cysteine residues in bile acid binding and transporting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Propargyl-PEG4-methane in Click Chemistry

Abstract

Propargyl-PEG4-methane stands as a cornerstone bifunctional linker in the rapidly evolving fields of bioconjugation and drug development. Its unique architecture, combining a reactive terminal alkyne, a hydrophilic tetraethylene glycol (PEG4) spacer, and a stable methyl ether cap, offers an unparalleled combination of reactivity, solubility, and biocompatibility. This guide provides an in-depth exploration of Propargyl-PEG4-methane's fundamental properties and its critical role in click chemistry. We will dissect the mechanisms of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offer field-tested experimental protocols, and discuss its transformative applications in creating sophisticated biomolecular constructs like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction: Deconstructing Propargyl-PEG4-methane

At its core, Propargyl-PEG4-methane is a heterobifunctional molecule engineered for precision and versatility.[1] Its structure consists of three key components:

-

Propargyl Group (Terminal Alkyne): This is the molecule's reactive handle. The carbon-carbon triple bond is poised to react with azide-functionalized molecules in a highly specific and efficient manner, forming a stable triazole ring.[2][3]

-

PEG4 Spacer: The tetraethylene glycol (PEG) chain is not merely a spacer; it is a critical functionality enhancer. This hydrophilic chain imparts increased aqueous solubility to the linker and any molecule it's attached to, which is crucial for biological applications.[4][5] It also provides a flexible, defined-length bridge (a molecular weight of 202.25 g/mol ) that minimizes steric hindrance between conjugated partners.[4][6]

-

Methane (Methyl Ether) Cap: The terminal methyl group provides a chemically inert and stable terminus, ensuring that the linker's reactivity is solely directed through the propargyl group.

This deliberate design makes Propargyl-PEG4-methane an ideal tool for researchers seeking to connect molecular entities with high precision and control while maintaining or enhancing the solubility and stability of the final conjugate.[7]

Caption: Chemical structure of Propargyl-PEG4-methane.

The Role in Click Chemistry: Mechanisms and Rationale

"Click chemistry" describes reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and require benign reaction conditions.[8] Propargyl-PEG4-methane is a prime substrate for the two most prominent azide-alkyne cycloaddition click reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard for its speed and efficiency, forming a stable 1,4-disubstituted triazole linkage.[9][10]

Mechanism: The reaction is not a simple cycloaddition. It involves a multi-step catalytic cycle where the copper(I) catalyst is essential.[10] It first coordinates with the terminal alkyne of the Propargyl-PEG4-methane, lowering the pKa of the terminal proton and facilitating the formation of a copper(I) acetylide intermediate. This intermediate then reacts with an azide-functionalized molecule, proceeding through a six-membered copper-containing ring intermediate before reductive elimination yields the stable triazole product and regenerates the Cu(I) catalyst.[11]

Expert Insights:

-

Catalyst System: While Cu(I) is the active catalyst, it is prone to oxidation. Therefore, reactions are typically set up using a stable Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate) to generate Cu(I) in situ.[9]

-

Ligand Choice: In biological settings, especially with proteins, the copper catalyst can cause denaturation. The use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is critical. These ligands chelate the copper ion, protecting it from oxidation and shielding the biomolecule from copper-induced damage, thereby improving reaction efficiency and yield.[9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where copper's cytotoxicity is a concern (e.g., in live-cell imaging), SPAAC provides a bioorthogonal, catalyst-free alternative.[][13]

Mechanism: SPAAC leverages the high ring strain of a cyclooctyne (e.g., DBCO, BCN) to drive the reaction forward. The propargyl group on the PEG linker is replaced by an azide, and the azide-PEG linker reacts with a biomolecule functionalized with a strained alkyne. The significant energy released upon the opening of the strained ring provides the activation energy for the cycloaddition, eliminating the need for a catalyst.[][14] The reaction proceeds to form a stable triazole linkage.

Expert Insights:

-

Kinetics: SPAAC is generally slower than CuAAC. The choice of the specific cyclooctyne is critical, as modifications to the cyclooctyne structure can dramatically increase reaction rates.[14]

-

Orthogonality: The true power of SPAAC lies in its bioorthogonality. It proceeds with high specificity in complex biological media without interfering with native cellular processes, making it ideal for in-vivo studies.[]

Experimental Protocols and Methodologies

The following protocols are provided as a robust starting point. Researchers must optimize conditions based on the specific properties of their azide- or alkyne-containing molecules.

Protocol: CuAAC Conjugation to an Azide-Modified Protein

This protocol describes the conjugation of Propargyl-PEG4-methane to a protein previously functionalized with an azide group.

Caption: Workflow for CuAAC protein bioconjugation.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Dissolve the azide-modified protein in a reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

-

Prepare stock solutions: Propargyl-PEG4-methane (10 mM in DMSO), CuSO₄ (20 mM in water), THPTA ligand (50 mM in water), and Sodium Ascorbate (100 mM in water). Crucially, the sodium ascorbate solution must be prepared fresh immediately before use. [9]

-

-

Reaction Assembly:

-

In a microcentrifuge tube, add the Propargyl-PEG4-methane stock to the protein solution to achieve a 5- to 20-fold molar excess.

-

Add the THPTA stock to a final concentration of 1 mM.

-

Add the CuSO₄ stock to a final concentration of 0.2 mM. Mix gently.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock to a final concentration of 2 mM.

-

Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

-

Purification and Validation:

-

Remove excess reagents and unreacted linker using a desalting column (Size Exclusion Chromatography - SEC) or dialysis against PBS.

-

Validate the conjugation and determine the degree of labeling using SDS-PAGE (observing a shift in molecular weight), Mass Spectrometry (confirming the mass of the conjugate), and/or HPLC.

-

Quantitative Data Summary (CuAAC):

| Parameter | Typical Range | Rationale / Field Insight |

| Linker Molar Excess | 5 - 50 fold | A higher excess drives the reaction to completion but may require more rigorous purification. Start with 10-20 fold for proteins. |

| CuSO₄ Concentration | 0.1 - 1 mM | Higher concentrations can increase reaction speed but also risk protein damage. 0.2 mM is a safe starting point with a ligand.[15] |

| Ligand:Copper Ratio | 2:1 to 5:1 | A ratio of 5:1 (e.g., 1 mM THPTA to 0.2 mM CuSO₄) is highly recommended to ensure the Cu(I) state is stabilized and the protein is protected.[9] |

| Reaction Time | 1 - 4 hours | Most conjugations reach completion within this timeframe at room temperature. Monitor progress by LC-MS if possible. |

| Expected Yield | > 90% | CuAAC is highly efficient; yields are typically very high, assuming proper stoichiometry and fresh reagents. |

Applications in Drug Development and Research

The robust and versatile nature of the Propargyl-PEG4 linkage has made it a key component in the construction of complex therapeutic and diagnostic agents.

-

Antibody-Drug Conjugates (ADCs): In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. Propargyl-PEG4 linkers are used to connect the azide-modified payload to an alkyne-functionalized antibody (or vice-versa). The PEG4 component is particularly valuable here, as it enhances the solubility of often-hydrophobic drug payloads, preventing aggregation and improving the ADC's pharmacokinetic profile.[7][16][17]

-

PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3-binding ligand is critical for efficacy. Propargyl-PEG4 is an ideal non-cleavable linker, providing the necessary length and flexibility to allow the two proteins to form a productive ternary complex.[16]

-

Peptide and Protein Modification: The PEGylation of therapeutic peptides and proteins is a proven strategy to increase their plasma half-life and reduce immunogenicity.[18][19] Propargyl-PEG4-methane enables a "grafting-to" approach where the PEG linker can be installed precisely, followed by the addition of another functional molecule (like an imaging agent) via a subsequent click reaction.

-

Surface Functionalization and Imaging: The alkyne handle allows for the immobilization of biomolecules onto azide-functionalized surfaces (e.g., microarrays, nanoparticles) for diagnostic applications. Furthermore, it enables the attachment of fluorescent dyes or imaging agents to biomolecules for tracking and visualization in cells and tissues.[20]

Caption: Role of Propargyl-PEG4 in linking molecular components.

Conclusion

Propargyl-PEG4-methane is more than a simple linker; it is a sophisticated chemical tool that provides researchers with a reliable and efficient method for constructing complex molecular architectures. Its combination of a bio-orthogonal reactive handle and a hydrophilicity-enhancing spacer addresses key challenges in bioconjugation, particularly the need for solubility, stability, and reaction specificity. As the demand for precisely engineered ADCs, PROTACs, and other targeted therapeutics continues to grow, the foundational role of well-designed linkers like Propargyl-PEG4-methane will only become more critical, empowering the next generation of scientific discovery.

References

-

Propargyl-PEG4-Methane - CD Bioparticles. [Link]

-

Proparyl-PEG4-methane | C10H18O4 | CID 58079716 - PubChem - NIH. [Link]

-

Propargyl PEG | Alkyne PEG,Click Chemistry Linkers - AxisPharm. [Link]

-

Propargyl-PEG4-methane|CAS 89635-82-5 - DC Chemicals. [Link]

-

Propargyl-PEG4-methane|MSDS - DC Chemicals. [Link]

-

Propargyl-PEG4-methane (C007B-382457) - Cenmed Enterprises. [Link]

-

Propargyl-PEG4-methane|COA - DC Chemicals. [Link]

-

PEG Linkers & Their Applications - Biopharma PEG. [Link]

-

Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC - NIH. [Link]

-

Strain-Promoted Azide-Alkyne Cycloaddition. [Link]

-

Application of PEG In Click Chemistry - Labinsights. [Link]

-

Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol) - MDPI. [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central. [Link]

-

Investigation of the copper(i) catalysed azide–alkyne cycloaddition reactions (CuAAC) in molten PEG2000 - New Journal of Chemistry (RSC Publishing). [Link]

-

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC - NIH. [Link]

Sources

- 1. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 2. Propargyl-PEG4-Methane - CD Bioparticles [cd-bioparticles.net]

- 3. medkoo.com [medkoo.com]

- 4. precisepeg.com [precisepeg.com]

- 5. chempep.com [chempep.com]

- 6. This compound | C10H18O4 | CID 58079716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 8. labinsights.nl [labinsights.nl]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 14. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to PEG Linkers in Drug Development

Abstract

The covalent attachment of Poly(ethylene glycol) (PEG) chains to therapeutic molecules, a process known as PEGylation, has become a cornerstone of modern pharmaceutical development.[1][2] This guide provides a comprehensive technical overview of PEG linkers, the versatile molecular bridges that enable this transformative technology. We will explore the fundamental physicochemical properties of PEG, its profound impact on the pharmacokinetic and pharmacodynamic profiles of drugs, and the diverse chemical strategies employed for its conjugation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols for key methodologies, and a forward-looking perspective on the challenges and future innovations in the field. From enhancing the stability of therapeutic proteins to enabling the targeted delivery of potent oncology agents in Antibody-Drug Conjugates (ADCs), PEG linkers are indispensable tools for optimizing drug efficacy and safety.[][4]

Introduction: The Dawn of PEGylation in Biopharmaceuticals

The journey of PEG in biomedical applications began in the 1970s, when it was first conjugated to proteins to extend their circulation time and reduce their immunogenicity.[5][6] Poly(ethylene glycol) is a water-soluble, non-toxic, and biocompatible polymer composed of repeating ethylene oxide units.[2][5][7] In drug development, a "PEG linker" refers to a PEG polymer that has been chemically functionalized with reactive groups at its termini, allowing it to covalently attach to and connect different molecular entities, such as a drug and a carrier molecule.[5][7]

The primary function of these linkers is to impart the beneficial properties of the PEG polymer to the conjugated therapeutic agent.[2] In the context of complex biologics like Antibody-Drug Conjugates (ADCs), the linker is a critical component that directly influences the stability, potency, selectivity, and pharmacokinetics of the final product.[8][9] The initial challenge in drug development often lies in a molecule's inherent properties—poor solubility, rapid clearance by the kidneys, or degradation by enzymes. PEGylation directly addresses these issues, transforming promising but challenging drug candidates into viable clinical therapies.[10][11]

Core Physicochemical and Biological Properties of PEG Linkers

The efficacy of PEG linkers stems from a unique combination of physical and biological characteristics. Understanding these properties is fundamental to appreciating why PEGylation has become a multi-billion dollar cornerstone of the pharmaceutical industry.[12]

-

Enhanced Solubility: PEG is highly soluble in aqueous environments due to the ability of its ethylene oxide units to form hydrogen bonds with water.[5] This property is invaluable for formulating hydrophobic drugs, which are often difficult to administer intravenously.[2][13]

-

Biocompatibility and Low Immunogenicity: PEG is generally considered biologically inert, exhibiting minimal toxicity and eliciting a weak immune response.[5][14] This is crucial for therapeutic applications, as the goal is to modify the drug, not to introduce a new source of adverse reactions.

-

The "Stealth" Effect: When conjugated to a molecule, PEG chains create a large hydration shell.[2][5] This "stealth" shield masks the therapeutic molecule from the host's immune system and protects it from enzymatic degradation.[2][11][15][16] This steric hindrance is a key mechanism behind PEG's ability to prolong a drug's lifespan in the body.

-

Flexibility and Tunability: The C-O bonds within the PEG backbone can rotate freely, giving the linker significant conformational flexibility.[5] Furthermore, PEG linkers can be synthesized with precisely controlled lengths and architectures, allowing for fine-tuning of the conjugate's properties to meet specific therapeutic needs.[5]

The Pharmacokinetic and Pharmacodynamic Balancing Act

PEGylation fundamentally alters how a drug behaves in the body, a dynamic interplay between its Pharmacokinetic (PK) and Pharmacodynamic (PD) profiles. The primary goal is to improve the overall therapeutic index by optimizing the drug's exposure while maintaining its biological activity.[15][17]

Impact on Pharmacokinetics (PK)

The most dramatic and sought-after effects of PEGylation are on the drug's PK profile.[18]

-

Prolonged Circulation Half-Life: By increasing the hydrodynamic size of the drug molecule, PEGylation significantly reduces its rate of renal clearance.[1][2][5] Molecules larger than the glomerular filtration threshold (typically <20 kDa) are cleared much more slowly by the kidneys.[] This extended circulation time is a hallmark of PEGylated drugs and often allows for reduced dosing frequency, enhancing patient compliance.[4][11][]

-

Protection from Degradation: The hydration shell created by the PEG linker sterically hinders the approach of proteolytic enzymes, protecting protein and peptide drugs from degradation in the bloodstream.[2][15][]

-

Altered Biodistribution: PEGylation can change where a drug accumulates in the body.[] For PEGylated nanoparticles and large conjugates used in oncology, this often leads to passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, where leaky tumor vasculature allows macromolecules to enter and be retained.[1][16]

Impact on Pharmacodynamics (PD)

While improving PK, PEGylation can simultaneously present challenges to a drug's PD profile.

-

Reduced Binding Affinity: The same steric hindrance that provides protection can also interfere with the drug's ability to bind to its target receptor or enzyme.[15][] This can lead to a decrease in the drug's intrinsic potency.

-

The PK/PD Trade-Off: The central principle of successful PEGylation is to strike a balance where the substantial benefits of increased systemic exposure (improved PK) outweigh any potential loss in binding affinity (reduced PD).[15][17][] A drug that remains in circulation for days, even with slightly reduced potency, can exert a greater overall therapeutic effect than a highly potent drug that is cleared in minutes.

Table 1: Typical Impact of PEGylation on PK/PD Parameters

| Parameter | Typical Change After PEGylation | Causality / Rationale |

| Circulation Half-Life (t½) | Significantly Increased | Increased hydrodynamic size reduces renal clearance.[2][15][] |

| Renal Clearance | Significantly Decreased | Conjugate size exceeds the glomerular filtration threshold.[] |

| Enzymatic Degradation | Decreased | Steric hindrance from the PEG hydration shell protects from proteases.[2][15] |

| Solubility | Increased | Hydrophilic nature of the PEG polymer.[2][13] |

| Immunogenicity | Decreased | PEG shell masks antigenic epitopes on the drug surface.[1][6] |

| Target Binding Affinity (Potency) | Often Decreased | Steric hindrance at the binding site can interfere with drug-target interaction.[15][] |

| Systemic Exposure (AUC) | Significantly Increased | A direct consequence of prolonged half-life and reduced clearance.[8] |

The Chemistry of PEG Linkers: Architectures and Conjugation Strategies

The versatility of PEGylation is enabled by a sophisticated chemical toolbox that allows for the synthesis of diverse linker architectures and their attachment to drugs through various conjugation strategies.

PEG Linker Architectures

The choice of linker architecture is a critical design decision that influences the properties of the final conjugate.

-

Linear vs. Branched (Multi-arm) PEGs: Linear PEGs are the simplest form. Branched or multi-arm PEGs provide a more compact structure with a larger hydrodynamic volume and can offer enhanced shielding.[] They are also used to increase drug loading, for instance, in ADCs, without causing aggregation.[8][9]

-

Homobifunctional vs. Heterobifunctional PEGs: Homobifunctional linkers have identical reactive groups at both ends, typically used for cross-linking. Heterobifunctional linkers possess two different reactive groups, which is essential for conjugating two distinct molecules (e.g., an antibody and a drug) in a controlled, sequential manner.[][21]

-

Monodisperse vs. Polydisperse PEGs: Polydisperse PEGs are a mixture of polymers with a range of molecular weights. Monodisperse (or discrete) PEGs consist of a single, defined chemical structure with a precise molecular weight.[22][23] The use of monodisperse PEGs is critical for manufacturing consistency and regulatory approval, as it leads to a more homogeneous final product.[24]

Caption: Common architectures of PEG linkers used in bioconjugation.

Conjugation Chemistries

The method of attaching the PEG linker to the drug molecule has evolved from non-specific to highly specific strategies.

-